6-Benzylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The specific methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Benzylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Benzylpyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Benzylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Pyrimidinecarboxylic acid: A simpler pyrimidine derivative without the benzyl group.
6-Methylpyrimidine-4-carboxylic acid: A methyl-substituted analog with different chemical properties.
6-Phenylpyrimidine-4-carboxylic acid: A phenyl-substituted analog with distinct reactivity.
Uniqueness: This structural feature allows for unique interactions in both chemical and biological contexts, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-benzylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16) |
InChI Key |
SZYLBPVGBVUEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.